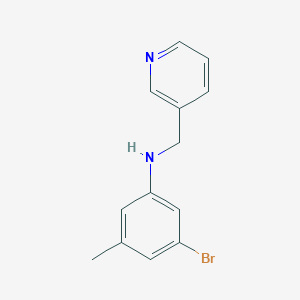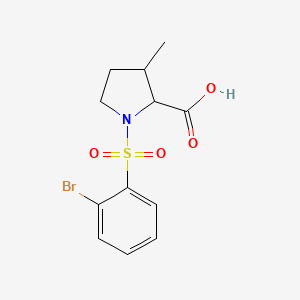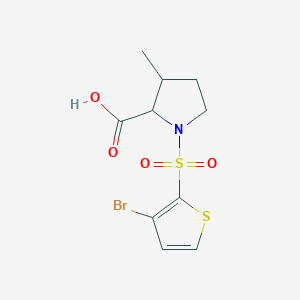
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline, also known as BM3, is a chemical compound that belongs to the class of anilines. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline involves the inhibition of cytochrome P450 enzymes and monoamine oxidase enzymes. Cytochrome P450 enzymes play a crucial role in the metabolism of drugs and xenobiotics in the liver, while monoamine oxidase enzymes play a crucial role in the metabolism of neurotransmitters in the brain. By inhibiting the activity of these enzymes, 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline can alter the metabolism of drugs and neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes and monoamine oxidase enzymes, leading to alterations in the metabolism of drugs and neurotransmitters. 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, making it readily available for research purposes. Another advantage is that it has been extensively studied for its potential applications in scientific research, providing a wealth of information on its properties and potential therapeutic effects. However, one limitation is that it may have potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline. One direction is the development of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another direction is the study of the potential toxicity and side effects of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline, which may provide important information for its safe use in clinical settings. Additionally, the study of the structure-activity relationship of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline may provide insights into the development of more potent and selective inhibitors of cytochrome P450 enzymes and monoamine oxidase enzymes.
合成法
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig coupling reaction, and the Ullmann reaction. The Suzuki coupling reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-boronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-amine in the presence of a palladium catalyst and a phosphine ligand. The Ullmann reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-amine in the presence of copper powder.
科学的研究の応用
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and xenobiotics in the liver. 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has also been shown to inhibit the activity of monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters in the brain. These findings suggest that 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline may have potential applications in the development of drugs for the treatment of various diseases, including cancer and neurological disorders.
特性
IUPAC Name |
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-5-12(14)7-13(6-10)16-9-11-3-2-4-15-8-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXKUHHRCRQGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate](/img/structure/B6632591.png)


![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)





![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)
![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
